molecular formula C10H17NO B1617428 1,5-Dimethylbicyclo[3.2.1]octan-8-one oxime CAS No. 75147-23-8

1,5-Dimethylbicyclo[3.2.1]octan-8-one oxime

Cat. No. B1617428
CAS RN: 75147-23-8
M. Wt: 167.25 g/mol
InChI Key: RADAAKRXEPVXBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Buccoxime belongs to the class of organic compounds known as ketoximes. These are organic compounds with the general formula RC(R')=NOH (R, R' = organyl). Buccoxime is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, buccoxime is primarily located in the membrane (predicted from logP). Buccoxime has a buchu, clean, and fresh taste.

Scientific Research Applications

Synthesis and Chemical Properties

  • Transannular π-Cyclization : 1,5-Dimethylcycloocta-1,5-diene undergoes electrophilic additions yielding syn-8-substituted 1,5-dimethylbicyclo[3.2.1] octanes. This process involves π-cyclization and subsequent Wagner-Meerwein type rearrangements, hinting at its potential in complex organic syntheses (Haufe, Wolf & Schulze, 1986).
  • Reactivity in Radical Nucleophilic Substitution : The compound exhibits interesting behavior under radical nucleophilic substitution conditions, as shown in studies with similar bicyclic ketones. This can offer insights into reaction mechanisms and synthetic strategies (Santiago et al., 1991).

Applications in Stereochemistry

  • Enantioselective Deprotonation : The desymmetrization of related bicyclic ketones by enantioselective deprotonation has been studied. Such processes are critical for producing chiral molecules, which have numerous applications in pharmaceutical and material sciences (MaGee, Setiadji & Martin, 1995).
  • Synthesis and Stereochemistry : Investigations into the synthesis, stereochemistry, and isomeric transformations of similar compounds provide valuable insights for the development of new materials and drugs (Matveyeva et al., 1975).

Molecular Structure and Analysis

  • Photorearrangement Involving Oxime Moiety : The compound's derivatives demonstrate interesting photorearrangement behaviors, contributing to our understanding of photochemical processes in organic compounds (Nitta, Inoue & Tada, 1977).
  • Crystal Structure Analysis : The crystal structure analysis of related bicyclic compounds provides insights into their molecular arrangements and potential applications in material science and drug design (Yamane et al., 1985).

properties

CAS RN

75147-23-8

Product Name

1,5-Dimethylbicyclo[3.2.1]octan-8-one oxime

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

N-(1,5-dimethyl-8-bicyclo[3.2.1]octanylidene)hydroxylamine

InChI

InChI=1S/C10H17NO/c1-9-4-3-5-10(2,7-6-9)8(9)11-12/h12H,3-7H2,1-2H3

InChI Key

RADAAKRXEPVXBU-UHFFFAOYSA-N

SMILES

CC12CCCC(C1=NO)(CC2)C

Canonical SMILES

CC12CCCC(C1=NO)(CC2)C

Other CAS RN

75147-23-8

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

At 60° C., 91.2 g (0.6 mole) of 1.5-dimethyl-bicyclo[3.2.1]octane-8-one (1) was dripped into a solution of 78.7 g (0.6 mole) hydroxylamin hydrogensulfate and 54.2 g (0.66 mole) sodium acetate in 135 g water. This was stirred for 1 h at 60° C. and then allowed to cool to room temperature and sodium extracted with ether. The combined organic phases were neutralized by washing with a saturated solution of chloride, dried and concentrated by evaporation. 95 g (95%) 2 crystalline solid is obtained. By crystallising 9 g of the raw product from 15 ml ethanol, 8 g 2 are obtained having a m.p. of 129°-130° C. IR: 3400, 3250, 1685, 930 cm-1 (oxim). NMR (CCl4): δ=1.05, s (--CH3, transoid to --C=N--OH), 1.43, s (--CH3, cisoid to -- C=N--OH), 9.03 ppm (--C=N--OH). MS: m/z (%)=167 (M+, 2%), 150(85), 133(15), 123(17), 108(23), 93(100). C10H17ON (M: 167.24)
Quantity
91.2 g
Type
reactant
Reaction Step One
Quantity
78.7 g
Type
reactant
Reaction Step Two
Quantity
54.2 g
Type
reactant
Reaction Step Three
Name
Quantity
135 g
Type
solvent
Reaction Step Four
Name
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Dimethylbicyclo[3.2.1]octan-8-one oxime
Reactant of Route 2
1,5-Dimethylbicyclo[3.2.1]octan-8-one oxime
Reactant of Route 3
1,5-Dimethylbicyclo[3.2.1]octan-8-one oxime
Reactant of Route 4
1,5-Dimethylbicyclo[3.2.1]octan-8-one oxime
Reactant of Route 5
1,5-Dimethylbicyclo[3.2.1]octan-8-one oxime
Reactant of Route 6
1,5-Dimethylbicyclo[3.2.1]octan-8-one oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.